molecular formula C17H13NO3 B3062166 2H-1-Benzopyran-3-carboxamide, 2-oxo-N-(phenylmethyl)- CAS No. 1846-90-8

2H-1-Benzopyran-3-carboxamide, 2-oxo-N-(phenylmethyl)-

Cat. No. B3062166
CAS RN: 1846-90-8
M. Wt: 279.29 g/mol
InChI Key: BEUWFLKNYNXOJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the carboxamide moiety, which is linked to a 2-oxo-2H-chromene structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of N-Benzyl-2-oxo-2H-chromene-3-carboxamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the benzyl group.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

N-Benzyl-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

Uniqueness: N-Benzyl-2-oxo-2H-chromene-3-carboxamide is unique due to its specific structure, which allows it to interact with a variety of molecular targets and exhibit diverse biological activities. Its benzyl group provides a distinct chemical environment that can influence its reactivity and binding affinity to enzymes and receptors.

properties

CAS RN

1846-90-8

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

N-benzyl-2-oxochromene-3-carboxamide

InChI

InChI=1S/C17H13NO3/c19-16(18-11-12-6-2-1-3-7-12)14-10-13-8-4-5-9-15(13)21-17(14)20/h1-10H,11H2,(H,18,19)

InChI Key

BEUWFLKNYNXOJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3OC2=O

Other CAS RN

1846-90-8

solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.